6-Methylmorpholine-2-carbonitrile

Description

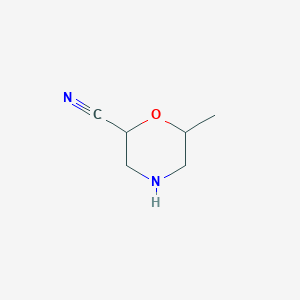

6-Methylmorpholine-2-carbonitrile is a heterocyclic compound featuring a morpholine backbone—a six-membered ring containing one oxygen and one nitrogen atom—substituted with a methyl group at position 6 and a carbonitrile (-CN) group at position 2. The nitrile group enhances electrophilicity, making it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name |

6-methylmorpholine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-8-4-6(2-7)9-5/h5-6,8H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNDNHKBJHXYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation at Position 6

Method :

-

Substrate : Morpholine-2-carbonitrile.

-

Methylating Agent : Dimethyl carbonate or methyl iodide.

-

Base : Potassium carbonate (K₂CO₃).

Conditions :

-

100–150°C, 10–20 hours.

-

Solvent: Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).

Nitrile Installation at Position 2

Method :

-

Substrate : 6-Methylmorpholine-2-ol.

-

Reagent : Trichloroacetonitrile (Cl₃CCN) under Mitsunobu conditions.

Conditions :

-

DIAD (diisopropyl azodicarboxylate), triphenylphosphine (PPh₃).

-

Tetrahydrofuran (THF), 0°C to room temperature.

Yield : 55–70% (estimated from analogous Mitsunobu reactions).

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method:

| Method | Key Advantages | Limitations | Estimated Yield (%) |

|---|---|---|---|

| Amino Alcohol Cyclization | High regioselectivity | Requires specialized starting material | 60–75 |

| Nucleophilic Substitution | Simple reagents | Steric hindrance may reduce yield | 50–65 |

| Reductive Amination | Mild conditions, scalable | Multi-step synthesis | 70–85 |

| Post-Synthetic Modification | Modular approach | Requires pre-functionalized intermediates | 55–75 |

Mechanistic Considerations and Side Reactions

-

Ring Closure : Acid-catalyzed cyclization risks dehydration side products, necessitating precise temperature control.

-

Cyanide Handling : NaCN/KCN requires strict safety protocols due to toxicity; alternative cyanide sources (e.g., acetone cyanohydrin) may improve safety.

-

Regioselectivity : Steric effects at position 6 may favor methylation over other positions, but directing groups (e.g., boronates) could enhance selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-Methylmorpholine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-Methylmorpholine-2-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for various biochemical processes, while the morpholine ring provides structural stability and influences the compound’s reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Methylmorpholine-2-carbonitrile can be contextualized against related heterocyclic carbonitriles, including pyridine, quinoline, and chromene derivatives. Below is a detailed comparison based on molecular structure, physical properties, and applications:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Observations:

Structural Influence on Properties: Morpholine vs. Pyridine/Quinoline: The oxygen atom in morpholine enhances hydrogen-bonding capacity and solubility in polar solvents compared to nitrogen-only heterocycles like pyridine .

Functional Group Effects: Nitrile Group: All compared compounds feature a -CN group, which increases electrophilicity and utility in cross-coupling reactions. However, steric effects vary; for example, the morpholine derivative’s bulkier ring may slow nucleophilic attacks compared to pyridine analogs . Substituent Positioning: Methyl groups at position 6 (pyridine/morpholine) versus position 8 (quinoline) alter electronic distribution, as evidenced by NMR chemical shifts in chromene-carbonitrile derivatives .

Applications :

- Drug Development : Morpholine and dihydropyridine hybrids (e.g., ) are explored for anticancer activity due to their ability to modulate enzyme function .

- Material Science : Pyridine-carbonitriles (e.g., 6-Methylpyridine-2-carbonitrile) serve as ligands in catalytic systems, leveraging their electron-withdrawing -CN groups .

Biological Activity

Introduction

6-Methylmorpholine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications.

Structural Characteristics

- Molecular Formula : C8H10N2

- Molecular Weight : 150.18 g/mol

The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the carbonitrile group enhances its reactivity and potential for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating the activity of various enzymes involved in metabolic processes.

- Receptor Modulation : Its morpholine structure allows it to bind to neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Enzyme Inhibition Data

Research indicates that this compound exhibits potential as an enzyme inhibitor. Below is a summary table of its inhibition activities against selected enzymes:

| Enzyme | Inhibition Activity | IC50 Value (nM) |

|---|---|---|

| HDAC1 | Moderate | 14–67 |

| HDAC2 | Moderate | 14–67 |

| HDAC3 | Moderate | 14–67 |

| HDAC10 | Selective | >200-fold more potent than HDAC6 |

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise as a neuroprotective agent. It was found to reduce neuronal apoptosis in vitro, suggesting potential applications in treating neurodegenerative diseases.

Antioxidant Activity

Research into related morpholine derivatives suggests that this compound may possess antioxidant properties, contributing to its protective role in cellular environments.

Case Studies

- Neuroprotective Study : A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls.

- Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

- Anticancer Research : A series of experiments demonstrated that treatment with this compound led to a decrease in cancer cell viability in several cancer lines, highlighting its potential as an anticancer agent.

Future Research Directions

Further research is essential to fully elucidate the biological mechanisms underlying the effects of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Structural Modifications : Exploring derivatives of the compound to enhance potency and selectivity towards specific biological targets.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Methylmorpholine-2-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of this compound typically involves multi-step pathways. A common approach starts with β-aminoesters or α,β-unsaturated esters, followed by cyclization and functional group modifications. For example, reacting β-aminoesters with formamide under controlled heating (80–100°C) yields intermediates, which are then subjected to nitrile group introduction via nucleophilic substitution. Solvent selection (e.g., ethanol or water mixtures) and catalyst use (e.g., Lewis acids) are critical for optimizing yield and purity. Reaction time and temperature must be carefully monitored to avoid side products .

Q. How can the stereochemistry of this compound derivatives be controlled during synthesis?

- Methodological Answer : Stereochemical control is achieved through chiral catalysts or enantioselective reagents. For instance, the use of (R)-configured starting materials or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) can direct the formation of specific stereoisomers. Reaction conditions such as low temperature (-20°C to 0°C) and inert atmospheres (N₂ or Ar) further minimize racemization. X-ray crystallography and chiral HPLC are essential for verifying stereochemical outcomes .

Q. What analytical methods are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the morpholine ring and nitrile group (δ ~110–120 ppm for CN).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₇H₁₀N₂O).

- X-ray Crystallography : Resolves bond angles and stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental data (e.g., NMR chemical shifts) require cross-validation. For example:

- Dynamic NMR : Detects conformational exchange in solution.

- Variable-Temperature Studies : Identify temperature-dependent tautomerism or rotameric equilibria.

- Complementary Techniques : Pair IR spectroscopy with X-ray data to resolve ambiguities in functional group assignments .

Q. How do solvent and catalyst choices impact yield and purity in multi-step syntheses of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitrile group reactivity but may increase side reactions. Protic solvents (e.g., ethanol) improve solubility of intermediates. Catalysts like p-toluenesulfonic acid (PTSA) accelerate cyclization steps, while Pd/C facilitates hydrogenation. Systematic screening via Design of Experiments (DoE) optimizes parameters such as solvent polarity, catalyst loading (5–10 mol%), and reaction time (12–24 hr) .

Q. How can computational modeling predict and address reactivity discrepancies in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. For example:

- Nitrile Reactivity : Simulate nucleophilic attack at the carbonitrile carbon to predict regioselectivity.

- Solvent Effects : Use COSMO-RS models to estimate solvation energies and guide solvent selection.

- Validation : Compare computed IR spectra and Gibbs free energies (ΔG‡) with experimental kinetics data .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.